molecular formula C9H10BrNS B1223321 2-(4-Bromophenyl)thiazolidine CAS No. 67086-81-1

2-(4-Bromophenyl)thiazolidine

Cat. No. B1223321
Key on ui cas rn: 67086-81-1
M. Wt: 244.15 g/mol
InChI Key: YHMUSIBVYIZADU-UHFFFAOYSA-N
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Patent
US07863313B2

Procedure details

To a solution of 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in EtOH (15 ml) was added a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) dropwise with stirring. The solution was then stirred at RT for 18 h before the bulk of the EtOH was removed by rotary evaporator. The residue was diluted with water (15 ml) and extracted with ether (3×20 ml) to remove excess aldehyde. The acidic aqueous layer was then basified with the slow addition of solid sodium carbonate (0.3 g) to give a heavy white precipitate, which was filtered and washed carefully with water (3×10 ml). The solid was dried in a vacuum desiccator to give 2-(4-bromophenyl)-1,3-thiazolane (4) as a white crystalline solid (0.73 g, 68%), mp 107° (lit. mp, 105-107°). 1H nmr (d6-dmso, 300 MHz) 2.4, br s, NH; 3.05-3.2, m, H4,4,5; 3.5-3.6, m, H5; 5.55, s, H2; 7.38, d (8.4 Hz), ArH; 7.47, d (8.4), ArH. ESI (+ve) MS m/z 287/285 (M+MeCN+H, 30%), 246/244 (M+H, 100).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[NH2:11][CH2:12][CH2:13][SH:14]>CCO.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[NH:11][CH2:12][CH2:13][S:14]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 ml)
CUSTOM
Type
CUSTOM
Details
to remove excess aldehyde
ADDITION
Type
ADDITION
Details
The acidic aqueous layer was then basified with the slow addition of solid sodium carbonate (0.3 g)
CUSTOM
Type
CUSTOM
Details
to give a heavy white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed carefully with water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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